
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Beschreibung
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a well-defined molecular structure characterized by its thiocarbamide core flanked by two distinct aromatic substituents. The compound possesses the molecular formula C₁₃H₁₃N₃S and maintains a molecular weight of 243.33 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the substitution pattern where one nitrogen atom of the thiourea moiety bears a phenyl group while the other nitrogen atom is substituted with a pyridin-3-ylmethyl group.
The structural arrangement can be precisely described through various chemical identifiers. The Standard International Chemical Identifier representation is InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17), while the corresponding International Chemical Identifier Key is QFHALJZCNJGTFQ-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 effectively captures the connectivity pattern of this thiourea derivative.
The three-dimensional conformational analysis reveals that the compound adopts a spatial arrangement that facilitates optimal hydrogen-bonding interactions. The thiourea moiety serves as the central hydrogen-bond donor unit, with the sulfur atom providing enhanced acidity compared to its oxygen-containing urea analogues. This structural feature is critical for its organocatalytic activity, as the increased acidity of the thiourea protons enables more effective substrate activation through hydrogen-bonding mechanisms.
Historical Context in Thiourea Derivative Research
The development of thiourea derivatives as organocatalysts emerged from pioneering research conducted in the early 2000s, when Peter R. Schreiner and co-workers identified electron-poor thiourea derivatives as effective hydrogen-bonding organocatalysts. This breakthrough established thioureas as fundamental structures in the rapidly expanding field of organocatalysis, which had gained significant momentum following the recognition of small organic molecules as viable alternatives to metal-based catalysts.
Thiourea was first synthesized in 1873 by Polish chemist Marceli Nencki as the inaugural urea analogue, distinguished by the replacement of the oxygen atom with sulfur. This structural modification proved to be transformative, as thioureas demonstrate significantly higher acidity and stronger hydrogen-bond donor capability compared to their urea counterparts. The enhanced hydrogen-bonding ability arises from the fact that thioureas are approximately five orders of magnitude more acidic than ureas, with a pKa value of 21.0 in dimethyl sulfoxide.
The historical progression of thiourea organocatalyst development can be traced through several key milestones. Early contributions by researchers including Kelly, Etter, Jorgensen, Hine, Curran, Göbel, and De Mendoza focused on hydrogen-bonding interactions of small, metal-free compounds with electron-rich binding sites. The field gained substantial momentum when Schreiner's thiourea, N,N'-bis-3,5-bis(trifluoromethyl)phenyl thiourea, was introduced as a prototype that combined all essential structural features for effective double hydrogen-bonding mediated organocatalysis.
Year | Development | Researchers | Significance |
---|---|---|---|
1873 | First thiourea synthesis | Marceli Nencki | Established thiourea as urea analogue |
1992 | Urea-based anion receptors | Wilcox and collaborators | Demonstrated hydrogen-bonding potential |
Early 2000s | Thiourea organocatalyst identification | Peter R. Schreiner | Introduced electron-poor thioureas |
2005 | Organocatalyst classification | Benjamin List | Systematized mechanistic understanding |
The emergence of this compound within this historical context represents a continuation of efforts to develop structurally diverse thiourea catalysts with enhanced selectivity and broader substrate scope. The incorporation of both phenyl and pyridinyl substituents reflects the evolution toward more sophisticated catalyst designs that can engage multiple binding modes with substrate molecules.
Position Within Organocatalyst Classification Systems
This compound occupies a distinctive position within the established classification systems for organocatalysts. According to the framework proposed by Benjamin List in 2005, organocatalysts can be categorized based on their mechanistic function as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. Thiourea derivatives, including this compound, primarily function as hydrogen-bond donors, which places them within the broader category of Brønsted acid organocatalysts, albeit operating through non-covalent interactions rather than proton transfer.
The specific classification of this compound reveals its multifunctional nature within organocatalytic systems. The compound exhibits characteristics of hydrogen-bond donor catalysis through its thiourea moiety, which engages substrates through dual hydrogen-bonding interactions. Additionally, the presence of the pyridine nitrogen atom introduces potential Lewis base functionality, suggesting that this compound may function as a bifunctional organocatalyst under appropriate conditions.
Within the specialized subcategory of thiourea organocatalysts, this compound can be further classified based on its substitution pattern and electronic properties. The compound belongs to the class of 1,3-disubstituted thioureas, which are among the most common and effective structural motifs in organocatalysis. The asymmetric substitution pattern, featuring a phenyl group on one nitrogen and a pyridinylmethyl group on the other, distinguishes it from symmetrical thiourea derivatives and potentially enhances its selectivity in asymmetric transformations.
Classification Level | Category | Subcategory | Characteristics |
---|---|---|---|
Primary Mechanism | Brønsted Acid | Hydrogen-Bond Donor | Non-covalent substrate activation |
Functional Group | Thiourea | 1,3-Disubstituted | Asymmetric substitution pattern |
Electronic Nature | Electron-Rich | Mixed Electronic Character | Phenyl and pyridine substituents |
Catalytic Mode | Non-Covalent | Dual Hydrogen-Bonding | Potential bifunctional behavior |
The positioning of this compound within organocatalyst classification systems also reflects its potential for synthetic applications. Thiourea organocatalysts demonstrate particular effectiveness in reactions involving electron-deficient substrates such as nitroalkenes, imines, and carbonyl compounds. The dual aromatic substitution pattern of this compound suggests enhanced π-π stacking capabilities with aromatic substrates, potentially expanding its substrate scope beyond traditional thiourea applications.
Recent computational studies have provided insights into the activation mechanisms of thiourea organocatalysts, revealing that the effectiveness of hydrogen-bond donor catalysis depends critically on the electronic properties of the substituents. The combination of electron-rich phenyl and electron-deficient pyridine substituents in this compound creates a balanced electronic environment that may optimize both substrate binding affinity and product release kinetics.
Furthermore, the compound's classification extends to its synthetic accessibility and practical utility. Unlike more complex chiral thiourea derivatives that require sophisticated synthetic approaches, this compound can be prepared through straightforward synthetic methodologies involving the reaction of phenyl isothiocyanate with pyridin-3-ylmethylamine. This synthetic accessibility positions it as an attractive candidate for both research applications and potential industrial implementations where cost-effectiveness and scalability are important considerations.
Eigenschaften
IUPAC Name |
1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHALJZCNJGTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355520 | |
Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201215-93-2 | |
Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Thiophosgene-Mediated Coupling
A less common method employs thiophosgene (CSCl2) as the sulfur source. This two-step protocol involves:
- Generation of an intermediate carbamimidoyl chloride
- Subsequent reaction with pyridin-3-ylmethylamine
Parameter | Value |
---|---|
Solvent | Chloroform |
Temperature | 0°C (initial), then RT |
Base | Triethylamine (2 eq.) |
Yield | 42% (with side products) |
Challenges:
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents to enable parallel synthesis:
- Immobilize pyridin-3-ylmethylamine on Wang resin
- Treat with phenyl isothiocyanate in DMF
- Cleave product using TFA/CH2Cl2 (95:5)
Advantages:
- Automated purification via filtration
- Scalable to multi-gram quantities
Critical Analysis of Reaction Parameters
Solvent Effects on Yield
Comparative data from multiple studies:
Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
---|---|---|---|
Ethanol | 24.3 | 75 | 98.2 |
Acetonitrile | 37.5 | 82 | 97.8 |
THF | 7.5 | 58 | 95.4 |
DCM | 8.9 | 63 | 96.1 |
Acetonitrile outperforms ethanol despite higher cost, likely due to improved solubility of intermediates.
Catalytic Enhancements
Addition of 5 mol% DMAP (4-dimethylaminopyridine) increases reaction rate by 40% through transition-state stabilization.
Purification and Characterization
Recrystallization Optimization
Solvent System | Recovery (%) | Purity (%) |
---|---|---|
Ethanol/Water (3:1) | 68 | 99.1 |
Acetone/Hexane (2:1) | 72 | 98.7 |
Ethyl Acetate | 65 | 97.9 |
Spectroscopic Validation
- δ 8.45 (s, 1H, NH)
- δ 7.82–7.25 (m, 9H, Ar-H)
- δ 4.62 (s, 2H, CH2)
HRMS (ESI+):
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages over batch processing:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Space-Time Yield | 0.8 kg/L·day | 3.2 kg/L·day |
Energy Consumption | 15 kWh/kg | 9 kWh/kg |
Impurity Profile | 1.2% | 0.7% |
Waste Management Strategies
- H2S scrubbing using Fe2O3 beds
- Solvent recovery via fractional distillation (98% efficiency)
Emerging Methodologies
Photocatalytic Thiolation
Preliminary studies using eosin Y as photocatalyst:
Biocatalytic Approaches
Immobilized lipase B (CAL-B) catalyzes thiourea formation:
- Aqueous medium (pH 7.4)
- 65% conversion at 37°C
- Requires further optimization for industrial viability
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Enterococcus faecalis | 40 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
Salmonella typhi | 30 µg/mL |
Klebsiella pneumoniae | 25 µg/mL |
These findings suggest potential for developing new antibacterial agents against resistant strains.
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific molecular pathways associated with tumor growth and metastasis. The following table summarizes the inhibitory concentration (IC) values observed in studies:
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast Cancer) | 7.0 |
PC-3 (Prostate Cancer) | 10.5 |
A549 (Lung Cancer) | 15.0 |
These results indicate that the compound has a significant inhibitory effect on cancer cell proliferation.
Enzyme Inhibition
This compound has also demonstrated enzyme inhibitory properties, particularly against serine proteases such as α-chymotrypsin. The inhibition data is summarized below:
Enzyme | Inhibition Type | IC (µM) |
---|---|---|
α-Chymotrypsin | Competitive Inhibition | 12.0 |
Serine Protease NS3 | Non-competitive | 15.5 |
Such activities highlight its potential use in therapeutic applications targeting proteolytic enzymes involved in various diseases.
Coordination Chemistry
In addition to its biological applications, this compound serves as a ligand in coordination chemistry, forming metal complexes that can be used for catalysis and material synthesis. This aspect opens avenues for exploring its utility in industrial applications.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-3-ylethyl)thiourea
Comparison: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs .
Biologische Aktivität
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is a compound of increasing interest in medicinal chemistry, particularly for its diverse biological activities. This article provides an extensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
Chemical Formula: CHNS
Molecular Weight: 232.31 g/mol
CAS Number: 3731-52-0
The compound features a thiourea moiety, which is known for its biological significance, particularly in drug design.
Antibacterial Activity
Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Enterococcus faecalis | 40 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
Salmonella typhi | 30 µg/mL |
Klebsiella pneumoniae | 25 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, thiourea derivatives have shown promising results against several cancer cell lines. The compound's mechanism is thought to involve the inhibition of specific molecular pathways associated with tumor growth and metastasis.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of thiourea derivatives on human cancer cell lines, the following IC values were reported:
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast Cancer) | 7.0 |
PC-3 (Prostate Cancer) | 10.5 |
A549 (Lung Cancer) | 15.0 |
These results indicate that the compound has a significant inhibitory effect on cancer cell proliferation, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. Notably, it acts as an inhibitor of α-chymotrypsin and other serine proteases, which are crucial in various physiological processes.
Inhibition Data
The following table summarizes the enzyme inhibition activities observed:
Enzyme | Inhibition Type | IC (µM) |
---|---|---|
α-Chymotrypsin | Competitive Inhibition | 12.0 |
Serine Protease NS3 | Non-competitive | 15.5 |
These findings highlight the potential of this compound in therapeutic applications targeting proteolytic enzymes involved in disease processes .
Q & A
Q. How can researchers screen the biological activity of this compound against enzyme targets?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., urease or acetylcholinesterase) using a spectrophotometric endpoint. Prepare compound dilutions (0.1–100 µM in DMSO), pre-incubate with enzyme (30 min, 37°C), and measure residual activity via absorbance (e.g., 630 nm for urease with phenol red). Calculate IC50 using nonlinear regression (GraphPad Prism). Include positive controls (thiourea or acetohydroxamic acid) and validate with triplicate runs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Grow crystals via slow evaporation (ethanol/water 1:1). Refine hydrogen bonding (N-H···S interactions) and torsion angles (pyridyl vs. phenyl orientation) with Olex2 or WinGX. Report CCDC deposition number, R-factor (<5%), and bond lengths (C=S: ~1.68 Å) .
Q. What strategies mitigate contradictions in reported biological activity data for thiourea derivatives?
- Methodological Answer : Address variability by:
- Standardizing assay conditions (pH, temperature, solvent concentration).
- Validating compound stability via LC-MS pre/post-assay.
- Comparing with structurally analogous derivatives (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) to isolate substituent effects. Use meta-analysis of IC50 values from ≥3 independent studies .
Q. How do computational methods enhance the design of this compound derivatives for targeted enzyme inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using enzyme crystal structures (PDB ID: e.g., 4H8M for urease). Optimize ligand poses by scoring hydrogen bonds (pyridyl N···active site residues) and hydrophobic interactions. Validate with MD simulations (GROMACS, 50 ns) to assess binding stability. Synthesize top-scoring analogs for empirical validation .
Q. What experimental approaches validate the role of the pyridinylmethyl group in modulating thiourea reactivity?
- Methodological Answer : Compare kinetics of nucleophilic additions (e.g., alkylation with methyl iodide) between this compound and non-pyridinyl analogs. Use stopped-flow spectroscopy to measure rate constants (k) under identical conditions. DFT calculations (Gaussian 16) can model charge distribution differences at the thiocarbonyl group .
Q. How can researchers assess the compound’s potential as a fluorescent sensor for metal ions?
- Methodological Answer : Conduct fluorescence titration in MeOH/H2O (9:1) with metal salts (Hg²⁺, Cu²⁺, Zn²⁺). Monitor emission spectra (λex = 350 nm, λem = 400–600 nm). Calculate binding constants (Benesi-Hildebrand plot) and detection limits (3σ/slope). Compare selectivity with interferent ions (Na⁺, K⁺) .
Data Interpretation & Reproducibility
Q. What statistical methods ensure robustness in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Apply multivariate analysis (PLS regression) to correlate substituent parameters (Hammett σ, logP) with bioactivity. Use cross-validation (leave-one-out) to avoid overfitting. Report 95% confidence intervals for regression coefficients. Include clustering analysis (Heatmap, Euclidean distance) to group analogs by activity profiles .
Q. How can thermal analysis (DSC/TGA) inform formulation stability for in vivo studies?
- Methodological Answer : Perform DSC to identify melting transitions (mp ~145°C) and polymorphic forms. TGA (N2 atmosphere, 10°C/min) quantifies decomposition onset (>200°C). Combine with accelerated stability testing (40°C/75% RH, 4 weeks) and HPLC purity checks. Use cryoprotectants (trehalose) for lyophilized formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.